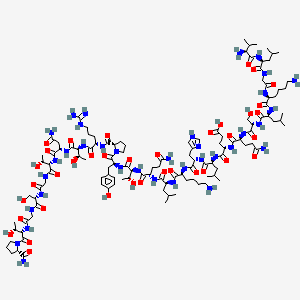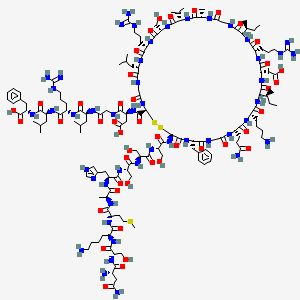
1395088-14-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl sh-Heptapeptide-1 is the product obtained by the acetylation of sh-Heptapeptide-1
Wissenschaftliche Forschungsanwendungen
Lab-Scale Intervention in Technology and Society
Research shows the importance of addressing social concerns during the research process, particularly in new and emerging areas such as genomics, synthetic biology, and nanotechnology. These efforts guide research and development in ways that respect societal concerns (Schuurbiers & Fisher, 2009).
The Beauty and Benefits of Science
This study highlights the dual nature of scientific research, probing the universe's mysteries and creating applications that benefit humanity. This theme emphasizes the importance of science in various fields (Press, 2013).
In-House Scientific Research in the Pharmaceutical Industry
The paper demonstrates that in-house scientific research increases a firm's ability to utilize external scientific information, emphasizing the competitive advantages of conducting scientific research within the pharmaceutical industry (Gambardella, 1992).
Advances in Nanoparticle Synthesis
This study shows how scientific discovery in chemical research, particularly in developing novel materials like nanoparticles, impacts various industries, including electronics (Cushing, Kolesnichenko, & O'Connor, 2004).
Informal Reasoning and Argumentation about Biotechnology
The research explores high-school students' informal reasoning about biotechnology, indicating the role of scientific literacy in understanding and discussing scientific topics (Dawson & Venville, 2009).
Historical Perspective on Drug Discovery
This paper outlines the historical progression of drug discovery, influenced by molecular biology and genomic sciences, highlighting the impact of scientific research on medical advancements (Drews, 2000).
Nuclear Data Sheets
The study provides evaluated and presented nuclear spectroscopic data for various nuclides, showcasing the detailed scientific research in nuclear physics (Joshi, Singh, Singh, & Jain, 2016).
Believing in Science
This paper emphasizes the need to reinforce scientific credibility in response to global challenges, highlighting the importance of research in addressing societal issues (Vekemans, 2023).
Data Sharing Practices Among Scientists
The research explores data sharing practices and perceptions among scientists, underlining the importance of data management in scientific research (Tenopir et al., 2011).
Metabolic Flux Analysis Workflows
This paper presents a scientific workflow framework for 13C-MFA applications, highlighting the integration of data sets and human interaction in scientific research applications (Dalman et al., 2010).
The Role of Science Knowledge in Socio-Scientific Issues
This study shows the relationship between science knowledge and the ability to engage in discussion of the social consequences of science, underscoring the importance of scientific understanding in societal debates (Lewis & Leach, 2006).
Enhancing Scientific Software Development
The paper compares scientific software frameworks, focusing on how they improve programming productivity and facilitate scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Hackathons for Scientific Discoveries
This study illustrates how hackathons can enhance collaborative science, accelerate research discoveries, and ensure reproducibility of scientific analyses (Ghouila et al., 2018).
Applications and Usage of Scientific Research
The research highlights big data's role in scientific research applications, such as the discovery of the Higgs boson particle (Krishnan, 2020).
IT-139 Targeting GRP78 in Cancer Cells
This study shows how IT-139 targets GRP78 in cancer cells, revealing the intricacies of scientific research in developing cancer therapies (Sethuraman et al., 2016).
Measuring Societal Impact of Research
This paper discusses the challenge of assessing the societal impact of scientific research, crucial for determining the effectiveness of research funding (Bornmann, 2012).
Nanoscience and Nanotechnology in Europe
The study provides an overview of research in nanostructures across various European laboratories, indicating the potential of nanoscience in different fields (Tolles, 1996).
Translational Research in Nursing Science
This research emphasizes the application of scientific findings to clinical practice, highlighting the role of translational research in healthcare (Grady, 2010).
Bioinformatics and Medical Records
The paper explores the integration of medical records in gene-discovery research, emphasizing the role of bioinformatics in scientific research (Greenhough, 2006).
Youth and Young Adult Tobacco Use Research
This study reviews research focusing on youth and young adult tobacco use, illustrating the role of scientific research in guiding regulatory actions (Perry et al., 2019).
Eigenschaften
CAS-Nummer |
1395088-14-8 |
|---|---|
Produktname |
1395088-14-8 |
Molekularformel |
C36H49N7O17 |
Molekulargewicht |
867.79 |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)





